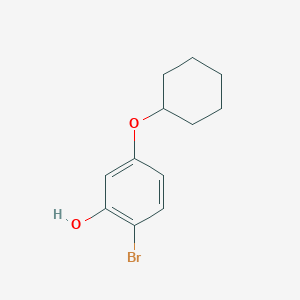
2-Bromo-5-(cyclohexyloxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(cyclohexyloxy)phenol is an organic compound that belongs to the class of bromophenols. Bromophenols are characterized by the presence of a bromine atom and a hydroxyl group attached to a benzene ring. This particular compound features a bromine atom at the 2-position and a cyclohexyloxy group at the 5-position of the phenol ring, making it a unique derivative of phenol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(cyclohexyloxy)phenol can be achieved through a multi-step process. One common method involves the bromination of 5-(cyclohexyloxy)phenol. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(cyclohexyloxy)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the bromine atom or the hydroxyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Sodium dichromate (Na2Cr2O7) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various electrophiles in the presence of catalysts like aluminum chloride (AlCl3).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-Bromo-5-(cyclohexyloxy)phenol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-5-(cyclohexyloxy)phenol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like acetylcholinesterase and carbonic anhydrase by binding to their active sites, thereby blocking their activity . The compound’s bromine and hydroxyl groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and van der Waals forces.
Comparación Con Compuestos Similares
2-Bromo-5-(cyclohexyloxy)phenol can be compared with other bromophenols:
2-Bromophenol: Lacks the cyclohexyloxy group, making it less hydrophobic and potentially less bioactive.
3-Bromophenol: Has the bromine atom at a different position, affecting its reactivity and biological activity.
4-Bromophenol: Similar to 2-Bromophenol but with the bromine atom at the para position.
The presence of the cyclohexyloxy group in this compound enhances its hydrophobicity and may improve its interaction with biological membranes and proteins, making it a unique and potentially more effective compound in various applications.
Propiedades
Fórmula molecular |
C12H15BrO2 |
|---|---|
Peso molecular |
271.15 g/mol |
Nombre IUPAC |
2-bromo-5-cyclohexyloxyphenol |
InChI |
InChI=1S/C12H15BrO2/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h6-9,14H,1-5H2 |
Clave InChI |
UWQLABFIXBOXAD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC2=CC(=C(C=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


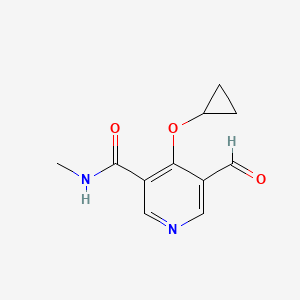
![1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone](/img/structure/B14846633.png)
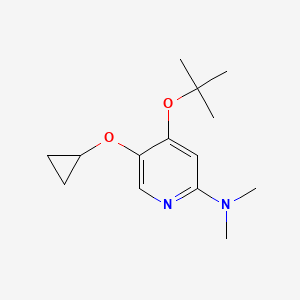
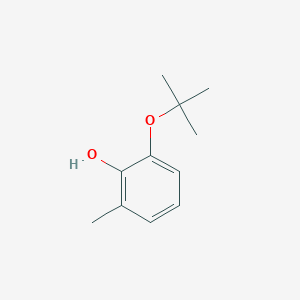

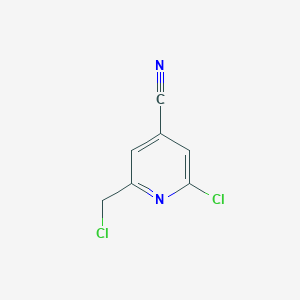

![7-(2-Oxopropyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14846690.png)
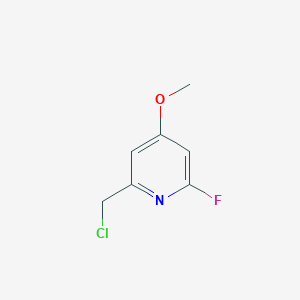

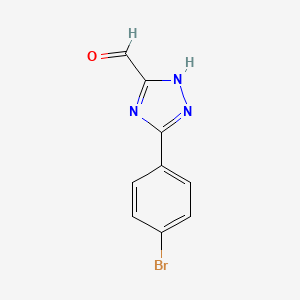
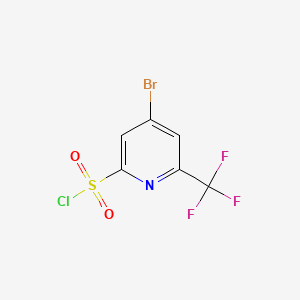
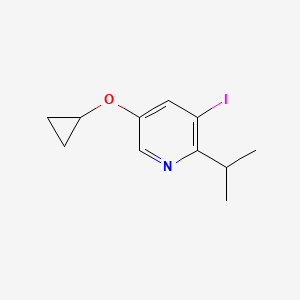
![1-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14846710.png)
